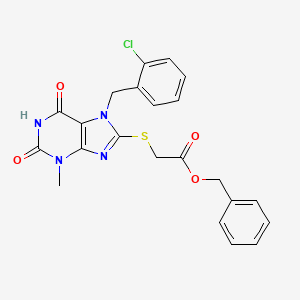

benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

Benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a xanthine-derived compound featuring a purine-2,6-dione core modified with a 2-chlorobenzyl group at the N7 position and a benzyl thioacetate ester at the C8 sulfur. This structure is designed to enhance adenosine receptor (AR) antagonism, a common therapeutic target for conditions like hypoxia and inflammation . The compound’s synthesis typically involves alkylation of xanthine precursors followed by esterification or thioether formation, as seen in analogous protocols .

Properties

IUPAC Name |

benzyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4S/c1-26-19-18(20(29)25-21(26)30)27(11-15-9-5-6-10-16(15)23)22(24-19)32-13-17(28)31-12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNAAFJYWMFUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized via a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

Chlorobenzyl Group Introduction: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the purine core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Thioacetate Moiety Addition: The final step involves the reaction of the intermediate compound with benzyl thioacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetate moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially converting them to hydroxyl groups.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives of the purine core.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can serve as a versatile intermediate for the synthesis of more complex molecules

Biology

The purine core structure is significant in biological systems, and derivatives of this compound could potentially act as enzyme inhibitors or receptor agonists/antagonists. This makes it a candidate for drug discovery and development.

Medicine

Given its structural similarity to nucleotides, this compound may have potential as an antiviral or anticancer agent. Research into its biological activity could reveal new therapeutic applications.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The purine core could mimic natural substrates, allowing the compound to interfere with nucleotide metabolism or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Xanthine Derivatives

Key Observations :

- Ester vs.

- N7 Substitution : The 2-chlorobenzyl group at N7 is critical for AR subtype selectivity, as seen in hypoxia-targeted analogs .

- C8 Modifications : Thioacetate esters (target compound) show higher hydrolytic stability than PEGylated esters (e.g., PEG-1500/2000 derivatives in ), which are designed for prolonged release.

Pharmacological Activity Comparisons

Adenosine Receptor Antagonism:

- Target Compound : Likely exhibits A2A/A2B AR antagonism due to structural similarity to 1,3-dimethylxanthine derivatives .

- Acetamide Derivatives (e.g., ) : Reduced AR binding affinity compared to esters, as observed in compound 6014 (IC50 > 10 μM for A1/A2A receptors) .

- PEGylated Analogs (e.g., 6b, 6c) : Modified for sustained release but show diminished potency due to bulky PEG chains .

Antimicrobial Activity:

- Chlorophenyl-Containing Analogs : Compounds like 5 () demonstrate moderate antimicrobial activity (MIC 32–64 μg/mL against S. aureus), suggesting the 2-chlorobenzyl group may contribute to bacterial membrane disruption .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Biological Activity

Benzyl 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a purine derivative linked to a benzyl thioacetate moiety. Its systematic name reflects its intricate arrangement of functional groups which may influence its biological interactions.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:

- Anticonvulsant Activity : Compounds structurally related to benzyl 2-acetamido derivatives have shown significant anticonvulsant properties in animal models. For instance, N'-benzyl 2-acetamido derivatives demonstrated efficacy exceeding that of phenobarbital in maximal electroshock seizure tests (ED(50) = 13-21 mg/kg) .

- Antiviral Properties : Similar purine derivatives have been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment. These compounds can inhibit viral replication by targeting the reverse transcriptase enzyme .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential applications:

- Anticonvulsant : The compound may exhibit anticonvulsant properties similar to other benzyl-substituted compounds.

- Antimicrobial : Some studies suggest that derivatives with similar structures could possess antimicrobial activities.

- Anticancer : Research on related thioacetate compounds indicates potential cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several key studies that highlight the biological activity of related compounds:

Q & A

Q. What strategies mitigate off-target effects in cellular assays?

- Methodological Answer :

- Selectivity Panels : Screen against related targets (e.g., other purinergic receptors or kinases).

- CRISPR-Cas9 Knockout : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells.

- Chemical Proteomics : Use affinity-based pull-down assays to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.